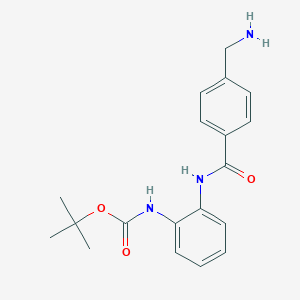

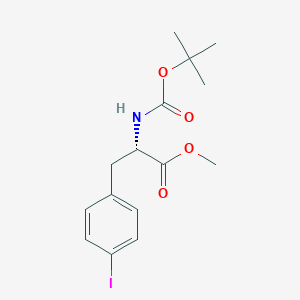

![molecular formula C8H7ClN2 B044226 3-(Chloromethyl)imidazo[1,2-a]pyridine CAS No. 113855-44-0](/img/structure/B44226.png)

3-(Chloromethyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

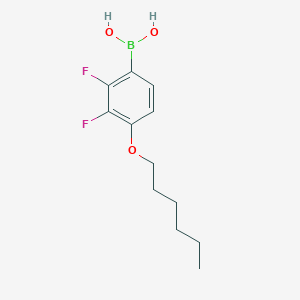

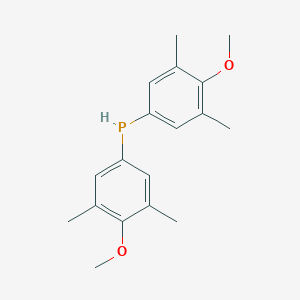

3-(Chloromethyl)imidazo[1,2-a]pyridine is a chemical compound with a molecular formula C8H6ClN3 . It is a heterocyclic compound that contains both an imidazole and a pyridine ring . This compound is often used in pharmaceutical and agrochemical research due to its potential biological activities .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed, synthesized, and the structures have been confirmed by 1H and 13C NMR and mass spectral analysis .Molecular Structure Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various radical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Scientific Research Applications

- Application : Researchers have explored direct functionalization strategies for constructing imidazo[1,2-a]pyridine derivatives. Recent advances include radical reactions via transition metal catalysis, metal-free oxidation, and photocatalysis .

- Application : These compounds find use in materials science, particularly in optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

- Application : Researchers have explored imidazo[1,2-a]pyridine derivatives as potential anti-cancer agents. Their unique structure and reactivity make them promising candidates for drug development .

- Application : Imidazo[1,2-a]pyridine has been used as a core scaffold for developing covalent inhibitors. For instance, it facilitated the synthesis of novel KRAS G12C inhibitors .

- Application : Their wide range of applications in medicinal chemistry includes potential use as drug candidates .

Organic Synthesis and Pharmaceutical Chemistry

Materials Science

Anti-Cancer Drug Development

Covalent Inhibitors

Medicinal Chemistry

Structural Character in Material Science

Mechanism of Action

Target of Action

The primary target of 3-(Chloromethyl)imidazo[1,2-a]pyridine is glutamine synthetase (MtGS) . This enzyme plays a crucial role in the metabolism of Mycobacterium tuberculosis (Mtb), making it a potential target for drug development .

Mode of Action

This inhibition disrupts the normal metabolic processes of Mtb, leading to its eventual death .

Biochemical Pathways

The inhibition of glutamine synthetase affects the amino acid metabolism of Mtb . Glutamine synthetase is responsible for the biosynthesis of glutamine, an amino acid that plays a vital role in various biochemical pathways. Therefore, the inhibition of this enzyme can disrupt these pathways and hinder the growth and survival of Mtb .

Pharmacokinetics

Similar compounds have shown promising pharmacokinetic profiles compatible with once-daily dosing

Result of Action

The inhibition of glutamine synthetase by 3-(Chloromethyl)imidazo[1,2-a]pyridine leads to the disruption of essential metabolic processes in Mtb . This results in the death of the bacteria, making 3-(Chloromethyl)imidazo[1,2-a]pyridine a potential antituberculosis agent .

Safety and Hazards

While specific safety and hazard information for 3-(Chloromethyl)imidazo[1,2-a]pyridine is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and are recognized as a “drug prejudice” scaffold . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them promising candidates for future drug discovery research .

properties

IUPAC Name |

3-(chloromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWQRJCTKNIQFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406603 |

Source

|

| Record name | 3-(chloromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)imidazo[1,2-a]pyridine | |

CAS RN |

113855-44-0 |

Source

|

| Record name | 3-(chloromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.